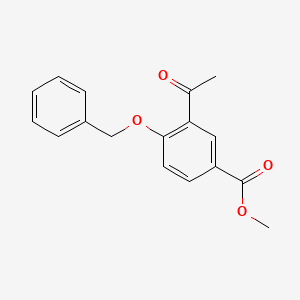

Methyl 3-acetyl-4-(benzyloxy)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-acetyl-4-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-12(18)15-10-14(17(19)20-2)8-9-16(15)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUICRCYABIKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(=O)OC)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622433 | |

| Record name | Methyl 3-acetyl-4-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65843-60-9 | |

| Record name | Methyl 3-acetyl-4-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Methyl 3 Acetyl 4 Benzyloxy Benzoate and Its Structural Precursors

Strategic Approaches to Benzyloxy Group Introduction in Benzoate (B1203000) Esters

The introduction of a benzyl (B1604629) group to protect the hydroxyl moiety on the benzoate ester is a critical step. This transformation is typically achieved by converting the phenolic hydroxyl group of Methyl 3-acetyl-4-hydroxybenzoate into a benzyl ether. Several methodologies are available, ranging from classic protocols to modern, milder alternatives.

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide (or phenoxide) with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In the synthesis of Methyl 3-acetyl-4-(benzyloxy)benzoate, the phenoxide of Methyl 3-acetyl-4-hydroxybenzoate acts as the nucleophile, attacking an electrophilic benzylating agent like benzyl bromide or benzyl chloride. scienceinfo.com

Advanced protocols for this SN2 reaction focus on optimizing conditions to enhance yield and reaction rate. A common and effective method utilizes a moderately weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent. wikipedia.orgresearchgate.netnih.gov Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are particularly effective as they solvate the cation (K⁺) without solvating the phenoxide nucleophile, thus increasing its reactivity. wikipedia.orgscienceinfo.com The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction time, which can range from 1 to 8 hours. wikipedia.orgscienceinfo.com

| Parameter | Condition/Reagent | Rationale |

| Base | Potassium Carbonate (K₂CO₃) | Mild base, sufficient to deprotonate the phenol (B47542) without harsh conditions that could cause side reactions. researchgate.netnih.gov |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the phenoxide, accelerating the SN2 reaction. wikipedia.org |

| Temperature | 50-110 °C | Provides sufficient energy to overcome the activation barrier, with higher temperatures reducing reaction time. wikipedia.orgresearchgate.net |

| Catalyst | Potassium Iodide (KI) | Can be added to increase the rate of reaction with benzyl chloride by converting it in situ to the more reactive benzyl iodide. scienceinfo.com |

To improve the efficiency of the Williamson ether synthesis, ultrasonication has emerged as a promising green technology. Ultrasound-assisted organic synthesis (UAOS) utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots of extreme temperature and pressure. acs.org This effect enhances mass transfer and increases reaction rates, often leading to higher yields and significantly shorter reaction times. acs.orgresearchgate.net

In the context of benzylating Methyl 3-acetyl-4-hydroxybenzoate, which involves a solid base (K₂CO₃) and a liquid phase, ultrasound can increase the effective surface area of the base and accelerate the diffusion of reactants. acs.org Studies on the O-alkylation of vanillin, a similar phenolic compound, have shown that the use of ultrasound can increase conversion from 77.9% to 97.1% with 100% selectivity, demonstrating its potential to intensify the reaction significantly. acs.org While direct studies on the ultrasonication-assisted synthesis of this compound are not widely reported, the principles of sonochemistry strongly suggest its applicability for reducing energy consumption and reaction times. digitellinc.comgoogle.com

While the Williamson ether synthesis is robust, its basic conditions can be incompatible with sensitive substrates. Alternative methods that operate under neutral or mildly acidic conditions provide valuable options.

Benzyl Trichloroacetimidate: This reagent allows for the benzylation of hydroxyl groups under mild, acid-catalyzed conditions. rsc.orgoup.comrsc.org The reaction is typically promoted by a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf). d-nb.info The proposed mechanism involves protonation of the imidate, which then acts as a highly reactive electrophile that is attacked by the alcohol. d-nb.info This method is advantageous as it is compatible with acid-labile acetal (B89532) protecting groups and base-labile ester groups. rsc.orgrsc.org

2-Benzyloxy-1-methylpyridinium Triflate (Bn-OPT): As a neutral organic salt, Bn-OPT serves as an excellent benzylating agent under nearly neutral conditions, avoiding the need for strong acids or bases. beilstein-journals.orgnih.gov Upon mild heating, it releases an electrophilic benzyl species that is trapped by the nucleophilic hydroxyl group. beilstein-journals.orgorgsyn.org This method shows high functional group tolerance and is particularly useful for complex molecules where traditional methods fail. nih.gov The proposed mechanism is Sₙ1-like, involving the thermal ionization of Bn-OPT to form a reactive phenylcarbenium species. orgsyn.org

Comparison of Benzylation Methods

Synthetic Routes to Acetylated Benzoate Precursors (e.g., Methyl 3-acetyl-4-hydroxybenzoate)

The structural precursor, Methyl 3-acetyl-4-hydroxybenzoate, is key to the final product. nih.gov Its synthesis can be approached through several established organic reactions.

Fries Rearrangement: A prominent method for synthesizing hydroxy aryl ketones is the Fries rearrangement of phenolic esters. wikipedia.org This reaction involves the intramolecular migration of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). wikipedia.orgbyjus.com To synthesize Methyl 3-acetyl-4-hydroxybenzoate, one would start with Methyl 4-hydroxybenzoate, acetylate the hydroxyl group to form Methyl 4-acetoxybenzoate, and then subject this ester to Fries rearrangement conditions. The reaction is ortho and para selective, and the ratio of the two isomers can be influenced by reaction conditions such as temperature and solvent. wikipedia.orgbyjus.com Lower temperatures generally favor the para product, while higher temperatures favor the ortho product. byjus.com

Friedel-Crafts Acylation: A more direct approach is the Friedel-Crafts acylation of Methyl 4-hydroxybenzoate. In this electrophilic aromatic substitution reaction, an acyl group (from acetyl chloride or acetic anhydride) is introduced onto the aromatic ring using a Lewis acid catalyst. khanacademy.org The strongly activating hydroxyl group directs the incoming acetyl group primarily to the ortho position (C-3), yielding the desired precursor. Careful control of reaction conditions is necessary to avoid side reactions, such as acylation of the hydroxyl group itself.

Optimization of Reaction Conditions for Maximizing Yields and Selectivity in Esterification and Alkylation Reactions

Optimizing reaction parameters is crucial for achieving high yields and selectivity in the synthesis of benzoate derivatives.

For esterification reactions , such as the Fischer esterification used to prepare the methyl ester precursor from its corresponding carboxylic acid, several factors can be tuned. patsnap.com The reaction is an equilibrium process, so using a large excess of one reactant (typically the alcohol, methanol) can drive the reaction toward the product. patsnap.commasterorganicchemistry.com Efficient removal of the water byproduct, either by azeotropic distillation or the use of a drying agent, is also critical. patsnap.com The choice and concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and the reaction temperature directly influence the reaction rate. prepchem.comekb.eg

For alkylation reactions like the Williamson ether synthesis, optimization focuses on enhancing the Sₙ2 pathway while suppressing competing elimination reactions. scienceinfo.comrsc.org Key parameters include:

Base: Using a non-nucleophilic, moderately strong base like K₂CO₃ is often preferred over stronger bases like sodium hydride (NaH) to minimize side reactions. nih.gov

Solvent: As noted, polar aprotic solvents are ideal for Sₙ2 reactions. masterorganicchemistry.com

Temperature: The temperature should be high enough to ensure a practical reaction rate but not so high as to favor the E2 elimination side reaction, which becomes more prevalent at higher temperatures. scienceinfo.com

Leaving Group: The choice of the benzylating agent's leaving group can affect the rate (I > Br > Cl). masterorganicchemistry.com

Principles and Application of Green Chemistry in the Synthesis of Benzoate Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. epa.govacs.org These principles can be applied to the synthesis of this compound.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used into the final product. acs.org Catalytic methods, such as the acid-catalyzed benzylation using benzyl trichloroacetimidate, are superior to reactions that require stoichiometric reagents.

Safer Solvents and Auxiliaries: Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. epa.gov Exploring enzymatic esterification in a solvent-free system is one such approach. rsc.org If solvents are necessary, choosing less hazardous options over chlorinated solvents like dichloromethane (B109758) is preferred.

Design for Energy Efficiency: Employing energy-efficient technologies like microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. acs.orgsacredheart.eduorgchemres.org Microwave-assisted Williamson ether synthesis, for example, can cut reaction times from over an hour to just a few minutes. sacredheart.edu

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org In esterification, recyclable solid acid catalysts can replace corrosive mineral acids like H₂SO₄. nih.gov In the benzylation step, phase-transfer catalysts can improve the efficiency of the Williamson synthesis, and the alternative benzylation reagents operate catalytically. acs.org

By incorporating these principles, the synthesis of benzoate derivatives can be made more sustainable, efficient, and environmentally benign. sophim.comrsc.org

Elucidation of Chemical Reactivity and Transformation Pathways

Reactions of the Ester Moiety

The methyl ester group is a key site for transformations such as hydrolysis, transesterification, and reduction.

Controlled Hydrolysis and Transesterification Reactions

The methyl ester of Methyl 3-acetyl-4-(benzyloxy)benzoate can be converted to the corresponding carboxylic acid or another ester through hydrolysis and transesterification, respectively.

Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid, 3-acetyl-4-(benzyloxy)benzoic acid, can be achieved under either acidic or basic conditions. quora.com

Acid-Catalyzed Hydrolysis: This reversible reaction is typically performed by heating the ester in the presence of a dilute mineral acid, such as sulfuric acid, in an aqueous solution. quora.com The equilibrium can be driven towards the carboxylic acid product by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). chemspider.com The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. youtube.com

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting this compound with ethanol (B145695), catalyzed by sulfuric acid or a Lewis acid like scandium(III) triflate, would yield Ethyl 3-acetyl-4-(benzyloxy)benzoate and methanol. ucla.eduorganic-chemistry.org The reaction is an equilibrium process, often driven to completion by using the reactant alcohol as the solvent. ucla.edu Various catalysts, including zinc compounds and potassium phosphate, can facilitate this transformation under mild conditions. organic-chemistry.orggoogle.com

Table 1: Representative Reactions of the Ester Moiety

| Reaction | Reagents & Conditions | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄, H₂O, Heat | 3-acetyl-4-(benzyloxy)benzoic acid |

| Saponification | 1. NaOH, H₂O/MeOH, Heat 2. HCl (aq) | 3-acetyl-4-(benzyloxy)benzoic acid |

Selective Reduction to Alcohol Derivatives (e.g., using lithium aluminum hydride)

The methyl ester group can be reduced to a primary alcohol, yielding [3-acetyl-4-(benzyloxy)phenyl]methanol. Lithium aluminum hydride (LiAlH₄) is a powerful and highly effective reducing agent for this transformation. byjus.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

LiAlH₄ is a potent, non-selective reagent that readily reduces esters, carboxylic acids, and ketones. byjus.comharvard.edu Consequently, when this compound is treated with LiAlH₄, both the methyl ester and the acetyl ketone group are likely to be reduced. This would result in the formation of a diol, {4-(benzyloxy)-3-[1-hydroxyethyl]phenyl}methanol. Achieving selective reduction of the ester in the presence of the ketone with LiAlH₄ is challenging because aldehydes and ketones are generally more reactive towards nucleophilic hydride reagents than esters. harvard.edupharmaguideline.com Softer reagents, such as sodium borohydride, may offer better chemoselectivity for the ketone, but LiAlH₄ is typically required for the robust reduction of the ester. pharmaguideline.com

Transformations Involving the Acetyl Group

The acetyl group, an aromatic ketone, is a hub of reactivity, susceptible to nucleophilic additions, condensations, and modifications at the alpha-carbon.

Ketone-Based Reactivity (e.g., nucleophilic additions, condensations)

The electrophilic carbon of the acetyl group's carbonyl is a prime target for various nucleophiles. ncert.nic.in

Nucleophilic Addition: Organometallic reagents like Grignard reagents (e.g., methylmagnesium bromide) or organolithium reagents can add to the ketone to form tertiary alcohols after an aqueous workup. This reaction is a fundamental method for creating new carbon-carbon bonds. numberanalytics.com The reactivity of aromatic ketones is influenced by the electronic properties of the aromatic ring. numberanalytics.com

Condensation Reactions: The acetyl group can participate in base-catalyzed aldol (B89426) condensation reactions. masterorganicchemistry.com In a crossed-aldol or Claisen-Schmidt condensation, the enolate generated from the acetyl group can react with an aldehyde that lacks α-hydrogens, such as benzaldehyde (B42025). masterorganicchemistry.comuomustansiriyah.edu.iq The initial β-hydroxy ketone adduct typically undergoes rapid dehydration upon heating to yield a conjugated α,β-unsaturated ketone, known as a chalcone. rsc.org

Table 2: Example Reactions of the Acetyl Group

| Reaction Type | Example Reagents & Conditions | Product Type |

|---|---|---|

| Nucleophilic Addition | 1. Methylmagnesium bromide, THF 2. H₃O⁺ | Tertiary alcohol |

Alpha-Halogenation and Subsequent Derivatization (e.g., bromination to bromoacetyl derivatives using N-bromosuccinimide)

The methyl group of the acetyl moiety (the α-carbon) can be halogenated, most commonly brominated, to produce a versatile α-halo ketone intermediate. shodhsagar.com N-bromosuccinimide (NBS) is a preferred reagent for this transformation as it is easier and safer to handle than liquid bromine. shodhsagar.com The reaction is typically carried out in a solvent like acetonitrile (B52724) or methanol, often in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) or under photochemical conditions. shodhsagar.comnih.gov

Under acidic conditions, the ketone is protonated, facilitating the formation of an enol intermediate. The enol then attacks the bromine from NBS to yield the α-bromoacetyl derivative, Methyl 3-(2-bromoacetyl)-4-(benzyloxy)benzoate. nih.gov These α-bromoketones are valuable synthetic intermediates, as the bromine atom is a good leaving group, readily displaced by various nucleophiles to synthesize a wide range of derivatives, including pharmaceuticals and other biologically active molecules. shodhsagar.comnih.gov

Reactivity of the Benzyloxy Ether Linkage

The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl. Its primary mode of reactivity is cleavage to unmask the phenol (B47542). The most common and mild method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis. ambeed.comyoutube.com

This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). rsc.org The reaction is usually performed in a solvent like ethanol or ethyl acetate (B1210297) at room temperature and atmospheric pressure. rsc.org During hydrogenolysis, the carbon-oxygen bond of the ether is cleaved, liberating the free phenol, Methyl 3-acetyl-4-hydroxybenzoate, and producing toluene (B28343) as a byproduct. youtube.com This deprotection method is highly valued for its mild conditions and clean conversion, although care must be taken if other reducible functional groups are present in the molecule. chemrxiv.orgresearchgate.net Alternative methods for benzyl ether cleavage include using strong acids or oxidative conditions, but these are often harsher and less selective. organic-chemistry.org

Selective Cleavage Methodologies

The benzyloxy group is a common protecting group for phenols, and its removal is a key step in many synthetic pathways. The primary methods for cleaving the benzyl ether in this compound are catalytic hydrogenation and acidic cleavage.

Catalytic Hydrogenation: This is a widely used and often preferred method for debenzylation due to its mild conditions and high selectivity. The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. This process, known as hydrogenolysis, cleaves the carbon-oxygen bond of the ether, yielding the corresponding phenol (Methyl 3-acetyl-4-hydroxybenzoate) and toluene as a byproduct. A significant advantage of this method is its ability to selectively cleave the benzyl ether without affecting other functional groups like the methyl ester or the acetyl group, provided other reducible groups are not present. sigmaaldrich.com

Acidic Cleavage: Strong acids can also be employed to cleave benzyl ethers. acs.org Reagents such as hydrogen bromide (HBr) or tin(IV) chloride (SnCl₄) can effect the cleavage of the O-CH₂Ph bond. researchgate.netnih.gov However, these methods are generally harsher than catalytic hydrogenation. The use of strong acids is limited to substrates that can withstand these conditions without undergoing unwanted side reactions, such as hydrolysis of the methyl ester or other acid-catalyzed transformations. acs.org For instance, SnCl₄ is noted for its ability to selectively cleave benzyl esters over benzyl ethers, highlighting the nuanced reactivity that can be achieved with different Lewis acids. researchgate.netnih.gov

Table 1: Comparison of Selective Cleavage Methodologies for the Benzyloxy Group

| Method | Reagents/Catalyst | Primary Product | Byproduct | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Methyl 3-acetyl-4-hydroxybenzoate | Toluene | Mild conditions, high selectivity sigmaaldrich.com | May reduce other functional groups (e.g., alkenes, alkynes) |

Oxidation Reactions of the Benzyloxy Group to Corresponding Benzoic Acid Derivatives

Instead of cleavage to the phenol, the benzyloxy group can be directly oxidized to a benzoate (B1203000) ester. This transformation treats the benzyl group as a precursor to a carboxylic acid functionality. The benzylic carbon-hydrogen bonds are susceptible to oxidation by various strong oxidizing agents.

Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are capable of oxidizing the benzylic CH₂ group completely to a carboxylic acid. wikipedia.orgacs.org This reaction effectively converts the 4-(benzyloxy) group into a 4-(benzoyloxy) group, which upon hydrolysis would yield 4-hydroxy-3-acetylbenzoic acid. Other oxidizing systems, including those based on hypervalent iodine reagents, can also achieve the oxidation of benzyl ethers to benzoate esters, sometimes through proposed single electron transfer (SET) mechanisms. wikipedia.org The choice of oxidant is crucial, as milder conditions might lead to the formation of the corresponding benzaldehyde as an intermediate or primary product. wikipedia.orgresearchgate.net

Table 2: Oxidizing Agents for the Benzyloxy Group

| Oxidizing Agent | Typical Conditions | Expected Product from Benzyloxy Group |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Heat, alkaline solution, followed by acid workup | Benzoic acid derivative wikipedia.orgacs.org |

| Chromic Acid (H₂CrO₄) | Acidic solution | Benzoic acid derivative wikipedia.org |

| Hypervalent Iodine Reagents (e.g., IBX) | Varies | Benzoate ester or benzaldehyde derivative wikipedia.orgresearchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate Ring

Electrophilic Aromatic Substitution (EAS): The benzoate ring of this compound is substituted with three groups that influence the position of any subsequent electrophilic attack. The directing effects of these substituents are as follows:

-COOCH₃ (methyl ester): Deactivating and meta-directing.

-COCH₃ (acetyl): Deactivating and meta-directing.

-OCH₂Ph (benzyloxy): Activating and ortho, para-directing.

In an electrophilic aromatic substitution reaction, such as nitration (using HNO₃/H₂SO₄), the incoming electrophile (e.g., NO₂⁺) will be directed to the positions most activated by the substituents. organic-chemistry.orglibretexts.org The benzyloxy group is a powerful activating group and will direct the incoming electrophile to the positions ortho and para to it. The para position is already occupied by the acetyl group. Therefore, the positions ortho to the benzyloxy group are the most likely sites of substitution. These are the C2 and C6 positions.

However, the C3 position holds a meta-directing acetyl group, and the C1 position has a meta-directing ester group. The position for substitution will be C5, which is ortho to the strongly activating benzyloxy group and meta to the deactivating acetyl group. The C2 position is sterically hindered by the adjacent methyl ester group. Therefore, electrophilic attack is most likely to occur at the C5 position, which is activated by the benzyloxy group and not significantly sterically hindered.

Nucleophilic Aromatic Substitution (NAS): Standard nucleophilic aromatic substitution reactions typically require two features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. uq.edu.au These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. uq.edu.au

The structure of this compound does not meet these criteria. It lacks a suitable leaving group on the aromatic ring, and while the acetyl and ester groups are electron-withdrawing, they are not as powerfully activating towards NAS as a nitro group. Consequently, the compound is not expected to undergo nucleophilic aromatic substitution under typical conditions.

Exploration of Intramolecular Rearrangement Reactions

Intramolecular rearrangements are reactions in which atoms or groups within a molecule migrate from one position to another. For this compound, potential rearrangements could theoretically involve its functional groups, though such reactions are not widely reported for this specific compound and would depend heavily on the reaction conditions.

Fries Rearrangement: The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, typically catalyzed by a Lewis acid. wikipedia.org The substrate is a methyl ester, not a phenolic ester, so a direct Fries rearrangement is not applicable. However, a related photochemical reaction, the Photo-Fries rearrangement , can occur with aryl esters, leading to the formation of hydroxy aryl ketones via a radical mechanism. wikipedia.orgresearchgate.net Under UV irradiation, it is conceivable that the this compound could undergo rearrangement, potentially involving migration of the acetyl or ester groups, although yields for such reactions are often low. wikipedia.orgresearchgate.net

Claisen Rearrangement: The classic Claisen rearrangement involves the acs.orgacs.org-sigmatropic rearrangement of an allyl aryl ether. The substrate contains a benzyl ether, not an allyl ether. While rearrangements of benzyl ethers (Benzyl-Claisen rearrangement) have been reported, they are much less common and typically require harsh conditions or specific substrate modifications to proceed efficiently. Therefore, a standard thermal Claisen rearrangement is not an expected pathway for this molecule.

Based on the available chemical literature, this compound is not a substrate that is commonly associated with well-defined intramolecular rearrangement reactions under standard laboratory conditions. The stability of the substituted benzoate core makes such transformations generally unfavorable without specific and often harsh energetic input (e.g., photochemical) or significant structural modifications.

Applications in Advanced Organic Synthesis As a Building Block

Precursor for Complex Organic Scaffolds and Fine Chemicals

The molecular framework of Methyl 3-acetyl-4-(benzyloxy)benzoate is strategically designed to act as a precursor for more elaborate organic structures. The presence of the acetyl and methyl ester groups allows for a variety of chemical transformations, including but not limited to, condensation reactions, oxidation, reduction, and hydrolysis. These reactions enable chemists to build upon the existing scaffold, adding complexity and functionality to the molecule. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be selectively removed at a later synthetic stage to unmask a reactive site for further derivatization. This controlled reactivity is crucial in the synthesis of fine chemicals where precise molecular architecture is paramount.

Intermediate in Multi-Step Synthetic Sequences toward Target Molecules

In the landscape of industrial and pharmaceutical chemistry, multi-step syntheses are often required to produce complex target molecules. This compound and its constitutional isomers have been identified as valuable intermediates in such sequences. For instance, the related isomer, methyl 5-acetyl-2-(benzyloxy)benzoate, is a documented intermediate in the synthesis of Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease. In this context, the acetyl group of the intermediate undergoes further modifications, such as bromination, to introduce new functionalities necessary for the final drug structure. The benzyloxy and methyl ester groups provide stability and controlled reactivity during the initial synthetic steps, and are often modified or removed in later stages of the synthesis. This highlights the importance of such substituted benzoates as key components in the large-scale production of advanced pharmaceutical intermediates.

Facile Integration into Diverse Heterocyclic Systems through Further Chemical Transformations

The functional groups present in this compound offer pathways for its integration into various heterocyclic systems. The acetyl group, in particular, is a versatile handle for cyclization reactions. For example, the ketone of the acetyl group can react with hydrazines or hydroxylamines to form pyrazoles or isoxazoles, respectively. Furthermore, the methyl group of the acetyl moiety can be functionalized to participate in condensation reactions with other bifunctional molecules, leading to the formation of a wide array of heterocyclic rings such as pyridines, pyrimidines, and benzodiazepines. The ability to readily form these heterocyclic structures is of significant interest in medicinal chemistry, as these motifs are prevalent in a vast number of biologically active compounds.

Scaffolding for the Development of Advanced Materials and Specialty Chemicals

The rigid aromatic core of this compound, combined with its modifiable functional groups, makes it a candidate for use as a scaffold in the development of advanced materials and specialty chemicals. The benzyloxy group, for instance, can be deprotected to reveal a phenolic hydroxyl group, which can then be used as a point of attachment for polymer chains or other functional moieties. This allows for the incorporation of the benzoate (B1203000) structure into larger macromolecular assemblies, potentially leading to materials with tailored electronic, optical, or thermal properties. The potential for derivatization of the acetyl and ester groups further expands the possibilities for creating novel polymers, liquid crystals, and other specialty chemicals with specific performance characteristics. While specific applications of this compound in this area are still emerging, its structural attributes position it as a promising platform for future material science innovations.

Structure Reactivity Relationship Studies and Mechanistic Investigations

Influence of Substituent Effects on Reaction Kinetics and Thermodynamics within the Benzoate (B1203000) System

The reactivity of the ester functional group in Methyl 3-acetyl-4-(benzyloxy)benzoate is significantly modulated by the electronic properties of the substituents on the benzene (B151609) ring: the acetyl group at the meta-position and the benzyloxy group at the para-position relative to the methyl ester. These substituent effects can be systematically analyzed to predict and explain the compound's behavior in reactions such as hydrolysis.

Acetyl Group (meta-position): The acetyl group is a deactivating group, meaning it withdraws electron density from the benzene ring. Positioned meta to the ester, its electron-withdrawing effect is primarily inductive. This withdrawal of electron density makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the rate of reactions like alkaline hydrolysis is expected to be enhanced compared to unsubstituted methyl benzoate.

The net effect on the reactivity of this compound is a balance between the electron-withdrawing nature of the acetyl group and the electron-donating nature of the benzyloxy group. The precise impact on reaction kinetics would depend on the specific reaction conditions and the relative magnitudes of these opposing electronic effects.

Table 1: Predicted Influence of Substituents on the Alkaline Hydrolysis Rate of this compound

| Substituent | Position | Electronic Effect | Predicted Effect on Hydrolysis Rate |

| Acetyl | meta | Electron-withdrawing (primarily inductive) | Increase |

| Benzyloxy | para | Electron-donating (resonance dominates) | Decrease |

Computational Mechanistic Elucidation of Key Transformation Pathways (e.g., transition state analysis, reaction pathway mapping for ester and ether functional groups)

Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions involving this compound at an atomic level. Techniques such as Density Functional Theory (DFT) can be employed to map potential energy surfaces, identify transition states, and calculate activation energies for key transformations.

Ester Hydrolysis:

The alkaline hydrolysis of the methyl ester group is a representative reaction. Computational studies on similar benzoate esters have shown that the reaction typically proceeds through a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular) nih.gov. This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion to form the carboxylate.

Transition state analysis for this process would focus on locating the geometry and energy of the transition state for the formation of the tetrahedral intermediate, which is often the rate-determining step nih.gov. The calculated activation energy provides a theoretical measure of the reaction rate. Such calculations can quantitatively assess the electronic influence of the acetyl and benzyloxy substituents on the stability of the transition state. For instance, the electron-withdrawing acetyl group would be expected to stabilize the developing negative charge in the transition state, thereby lowering the activation energy. Conversely, the electron-donating benzyloxy group would destabilize it.

Ether Cleavage:

The benzyloxy ether linkage is generally stable but can be cleaved under specific conditions, for example, using strong acids or through hydrogenolysis. Computational modeling can be used to investigate the mechanism of such cleavage reactions. For an acid-catalyzed cleavage, the mechanism would likely involve protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon or the phenolic carbon. Reaction pathway mapping can determine the preferred site of attack and the associated energy barriers, thus predicting the major products.

Table 2: Key Parameters from a Hypothetical Computational Study on the Alkaline Hydrolysis of this compound

| Parameter | Description | Hypothetical Value |

| ΔG‡ | Gibbs free energy of activation for the formation of the tetrahedral intermediate. | Lower than methyl benzoate due to the acetyl group's influence. |

| ν‡ | Imaginary frequency of the transition state vibrational mode. | A single imaginary frequency corresponding to the C-OH bond formation. |

| NPA Charge on Carbonyl Carbon | Natural Population Analysis charge, indicating electrophilicity. | Higher (more positive) than in methyl benzoate. |

Stereochemical Aspects of Transformations Involving Chiral Reagents or Intermediates (if applicable)

This compound itself is an achiral molecule. Therefore, reactions with achiral reagents will not introduce stereocenters and will result in achiral products. However, stereochemical considerations become highly relevant when the molecule interacts with chiral reagents or catalysts, or if subsequent transformations lead to the formation of chiral centers.

For example, if the acetyl group were to be reduced to a secondary alcohol using a chiral reducing agent, such as a borane complexed with a chiral ligand, the reaction could proceed with stereoselectivity, leading to an excess of one enantiomer of the resulting alcohol over the other. The stereochemical outcome would be dictated by the steric and electronic interactions between the substrate and the chiral reagent in the transition state.

Similarly, if a chiral auxiliary were to be attached to the molecule, it could direct the stereochemical course of subsequent reactions. For instance, stereospecific syntheses of substituted benzoates have been achieved by reacting benzoic acid derivatives with chiral starting materials like acetobromoglucose heteroletters.org. While not directly applicable to the existing functional groups of this compound, this demonstrates a general principle.

In the context of enzymatic transformations, which are inherently stereospecific, the hydrolysis of the ester group by a lipase, for example, could be explored. While the substrate is achiral, understanding how it fits into the chiral active site of an enzyme is a key aspect of its biochemical reactivity.

It is important to note that without the introduction of a chiral element, discussions of stereochemistry for this molecule are hypothetical. However, the potential for stereoselective transformations exists should the molecule be subjected to reactions involving chiral species.

Advanced Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Methyl 3-acetyl-4-(benzyloxy)benzoate. Through ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, confirming the compound's constitution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on both the benzoate (B1203000) and benzyl (B1604629) rings, as well as singlets for the methoxy (B1213986) and acetyl methyl groups, and the benzylic methylene (B1212753) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include those for the two carbonyl carbons (ester and ketone), the various aromatic carbons, the benzylic methylene carbon, and the methyl carbons of the ester and acetyl groups. rsc.org

The following tables provide predicted chemical shift (δ) values based on analyses of similar structural motifs. rsc.orgchemicalbook.comspectrabase.com

Interactive Data Table: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (position 2) | ~8.1-8.2 | d | 1H |

| Aromatic H (position 6) | ~8.0-8.1 | dd | 1H |

| Aromatic H (position 5) | ~7.0-7.1 | d | 1H |

| Benzyl Aromatic H | ~7.3-7.5 | m | 5H |

| Benzylic CH₂ | ~5.2 | s | 2H |

| Methoxy (OCH₃) | ~3.9 | s | 3H |

Interactive Data Table: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C=O) | ~196-198 |

| Ester Carbonyl (C=O) | ~165-166 |

| Aromatic C (position 4) | ~160-162 |

| Benzyl Aromatic C (ipso) | ~135-136 |

| Aromatic C (position 6) | ~133-134 |

| Aromatic C (position 2) | ~131-132 |

| Aromatic C (position 3) | ~129-130 |

| Benzyl Aromatic C (ortho, meta, para) | ~127-129 |

| Aromatic C (position 1) | ~123-124 |

| Aromatic C (position 5) | ~113-114 |

| Benzylic CH₂ | ~70-71 |

| Methoxy (OCH₃) | ~52-53 |

Mass Spectrometry (MS) for Elucidating Fragmentation Pathways and Confirming Molecular Composition

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under electron ionization (EI). The molecular ion peak [M]⁺ would confirm the compound's molecular formula, C₁₇H₁₆O₄.

Common fragmentation pathways for benzoate esters and benzyl ethers can be predicted. miamioh.edunih.gov Key fragmentation events would likely include:

Loss of a methoxy radical (•OCH₃): Leading to the formation of a stable acylium ion.

Loss of a methoxycarbonyl radical (•COOCH₃): Resulting in a fragment corresponding to the rest of the molecule.

Cleavage of the benzyl group: Formation of the tropylium (B1234903) cation (m/z 91) is a characteristic fragmentation for benzyl-containing compounds.

Alpha-cleavage: Loss of the acetyl group.

Interactive Data Table: Predicted Key Fragments in the EI-Mass Spectrum

| m/z Value | Proposed Fragment Structure/Identity |

|---|---|

| 284 | [M]⁺, Molecular Ion |

| 253 | [M - •OCH₃]⁺ |

| 193 | [M - •CH₂C₆H₅]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within the this compound molecule. nih.govnih.gov The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected absorptions include:

C=O Stretching (Ester): A strong, sharp absorption band is expected for the carbonyl group of the methyl ester.

C=O Stretching (Ketone): Another strong absorption, typically at a slightly lower wavenumber than the ester carbonyl due to its conjugation with the aromatic ring.

C-O Stretching (Ether and Ester): Strong bands corresponding to the C-O single bonds of the ether linkage and the ester group.

Aromatic C=C Stretching: Multiple sharp bands in the fingerprint region characteristic of the benzene (B151609) rings.

C-H Stretching: Signals for aromatic (sp² C-H) and aliphatic (sp³ C-H) bonds. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H (methyl, methylene) | Stretch | 3000-2850 |

| Ketone C=O | Stretch | 1685-1665 |

| Ester C=O | Stretch | 1725-1705 |

| Aromatic C=C | Stretch | 1600-1450 |

X-ray Crystallography for Precise Solid-State Structural Determination of the Compound and its Derivatives

X-ray crystallography provides unambiguous proof of structure by determining the precise spatial arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound was not found, analysis of closely related structures, such as Methyl 4-(benzyloxy)-3-methoxybenzoate, offers valuable insights. nih.gov For such a compound, X-ray analysis would reveal critical data including bond lengths, bond angles, and the dihedral angle between the two aromatic rings. This information is crucial for understanding intermolecular interactions, such as C—H⋯O hydrogen bonds or C—H⋯π interactions, which dictate the packing of molecules in the crystal lattice. nih.gov

Advanced Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Isolation of Intermediates (e.g., HPLC, TLC)

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring its synthesis. nih.govnih.govst-andrews.ac.uk

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used extensively to monitor the progress of a reaction. rsc.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product. The choice of an appropriate mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), allows for the separation of components based on their polarity. merckmillipore.com The spots are typically visualized under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative assessment of purity. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would be suitable for this compound. The analyte would produce a peak at a characteristic retention time, and the area of this peak is proportional to its concentration. This method allows for the detection and quantification of impurities, providing a precise measure of the compound's purity. ekb.eg

Computational Chemistry and Theoretical Modeling of Molecular Behavior

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Reactivity Prediction

No specific Density Functional Theory (DFT) studies on Methyl 3-acetyl-4-(benzyloxy)benzoate are available in the searched scientific literature. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., HOMO/LUMO energies) and predict the reactivity of molecules. While this is a common technique for analyzing novel compounds, the data for this specific molecule has not been published.

Molecular Dynamics Simulations for Understanding Conformational Flexibility and Intermolecular Interactions in Chemical Environments

There are no published molecular dynamics (MD) simulations for this compound. MD simulations are powerful computational methods used to understand how a molecule moves, flexes, and interacts with its environment over time. This analysis provides insights into conformational stability and potential intermolecular interactions, but such investigations have not been reported for this compound.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior and Stability

No Quantitative Structure-Property Relationship (QSPR) studies specifically involving this compound were found in the literature search. QSPR models are theoretical models that correlate the chemical structure of a molecule with its physical properties and chemical behavior. These studies are valuable for predicting the properties of new compounds, but models inclusive of or focused on this compound are not available.

Emerging Research Directions and Future Prospects in Benzoate Chemistry

Exploration of Novel Catalytic Transformations for Enhanced Synthesis

The synthesis of complex benzoate (B1203000) esters is increasingly reliant on the development of novel catalytic systems that offer higher efficiency, selectivity, and functional group tolerance compared to traditional methods. For the synthesis of molecules such as Methyl 3-acetyl-4-(benzyloxy)benzoate, which involves both C-C and C-O bond formations, modern catalytic strategies are paramount.

A key area of development is the use of transition-metal catalysts, particularly palladium, for cross-coupling reactions. These methods allow for the precise and efficient formation of C-C bonds, such as in Friedel-Crafts acylation to introduce the acetyl group onto the benzoate ring. masterorganicchemistry.com Recent advancements have focused on creating more active and stable palladium catalysts that can operate under milder conditions and with lower catalyst loadings. nih.gov Furthermore, the development of ligands that can control the regioselectivity of such reactions is a significant area of research, ensuring, for example, that the acylation of a precursor like methyl 4-(benzyloxy)benzoate occurs at the desired 3-position.

Another promising avenue is the exploration of non-noble metal catalysts, which offer a more sustainable and cost-effective alternative to precious metals like palladium. Catalysts based on metals such as copper, nickel, and iron are being investigated for their ability to mediate similar transformations. For the etherification step (introduction of the benzyl (B1604629) group), novel catalytic methods are being developed to replace traditional Williamson ether synthesis, which often requires harsh conditions. These include copper-catalyzed O-arylations and other transition-metal-catalyzed etherification reactions that proceed under milder conditions and with a broader substrate scope.

The table below summarizes some of the novel catalytic approaches that could be applied to the synthesis of functionalized benzoates.

| Catalytic Transformation | Catalyst System Example | Potential Application in Synthesis | Key Advantages |

| C-H Acylation | Pd(OAc)₂ with a directing group | Introduction of the acetyl group | High regioselectivity, functional group tolerance |

| Carbonylative Coupling | Low-valent tungsten catalyst | Formation of the benzoate ester from aryl halides | Use of CO as a C1 source, broad substrate scope |

| O-Benzylation | Copper-based catalysts | Introduction of the benzyloxy group | Milder reaction conditions than traditional methods |

| Site-Selective Acylation | Tailor-made peptide-based catalysts | Selective acylation of polyhydroxy precursors | High selectivity for a specific hydroxyl group |

This table presents examples of catalytic transformations relevant to the synthesis of functionalized benzoates.

Integration into Flow Chemistry and Automated Synthetic Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry, which offers numerous advantages in terms of safety, efficiency, and scalability. The multi-step synthesis of complex molecules like this compound is particularly well-suited for adaptation to flow chemistry platforms. uq.edu.auvapourtec.comresearchgate.netrsc.orgillinois.edu

In a continuous flow setup, reagents are pumped through a network of tubes and reactors where reactions, work-ups, and purifications can be performed in a continuous sequence. uq.edu.auvapourtec.comresearchgate.netrsc.org This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and reduced side-product formation. For a multi-step synthesis, different reactors can be connected in series, with each reactor optimized for a specific transformation. For example, the Friedel-Crafts acylation to introduce the acetyl group could be performed in a heated reactor, followed by an in-line extraction to remove the catalyst, and then the effluent could be directed to a second reactor for the benzylation of the hydroxyl group.

The integration of automated systems with flow chemistry platforms allows for high-throughput screening of reaction conditions and rapid optimization of synthetic routes. Machine learning algorithms can be employed to analyze the data from these experiments and predict the optimal conditions for a given transformation. This automated approach can significantly accelerate the discovery and development of new synthetic methodologies for complex benzoate derivatives.

Key advantages of integrating the synthesis of functionalized benzoates into flow chemistry platforms include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive reagents or exothermic reactions.

Improved Efficiency and Yield: Precise control over reaction parameters often leads to higher yields and purities.

Scalability: Scaling up a reaction in a flow system is typically achieved by running the process for a longer duration or by using parallel reactor lines, which is often more straightforward than scaling up a batch reaction.

Automation: Flow systems can be readily automated, enabling high-throughput experimentation and process optimization.

Development of Sustainable and Environmentally Benign Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. nih.gov For the synthesis of benzoate derivatives, this translates to the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives, and the development of catalytic processes that minimize waste generation.

One of the key areas of focus is the development of sustainable catalysts. This includes the use of earth-abundant metal catalysts as mentioned previously, as well as organocatalysts and biocatalysts. For instance, enzymatic reactions could potentially be employed for the selective acylation or deacylation of benzoate precursors under mild, aqueous conditions.

The choice of solvent is another critical aspect of sustainable synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Research is ongoing into the use of greener solvents such as water, supercritical fluids (like CO₂), and ionic liquids for benzoate synthesis. Performing reactions in water, where possible, is highly desirable from an environmental perspective.

Furthermore, the concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a guiding principle in the development of sustainable synthetic pathways. Reactions that proceed with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

The following table outlines some green chemistry approaches applicable to benzoate synthesis.

| Green Chemistry Principle | Application in Benzoate Synthesis | Example |

| Use of Renewable Feedstocks | Deriving benzoic acid from biomass | Lignin-derived precursors |

| Safer Solvents | Replacing hazardous organic solvents | Water, supercritical CO₂, ionic liquids |

| Catalysis | Using catalytic instead of stoichiometric reagents | Transition-metal or enzyme-catalyzed reactions |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the product | Addition reactions over substitution reactions |

This table illustrates the application of green chemistry principles to the synthesis of benzoate derivatives.

Potential for Advanced Material Science Applications through Derivatization

The functional groups present in this compound—the methyl ester, the acetyl group, and the benzyloxy group—provide multiple handles for further chemical modification, opening up possibilities for the creation of advanced materials with tailored properties.

The benzoate core is a common structural motif in liquid crystals. bohrium.comacademie-sciences.frmdpi.com By modifying the substituents on the aromatic ring, it is possible to tune the mesomorphic properties of the resulting molecules. For instance, the acetyl group could be transformed into other functional groups, or the benzyl group could be replaced with longer alkyl chains or other aromatic moieties to influence the liquid crystalline phase behavior. The resulting materials could find applications in displays, sensors, and other optoelectronic devices. berkeley.edu

In the field of polymer science, benzoate derivatives can be incorporated into polymer backbones or used as pendant groups to impart specific properties. The acetyl and ester functionalities in this compound could be used as points of attachment for polymerization. For example, the acetyl group could be a site for aldol (B89426) condensation polymerization, or the methyl ester could be converted to a carboxylic acid and used in the synthesis of polyesters or polyamides. The benzyloxy group can also be deprotected to reveal a phenol (B47542), which can be used in the synthesis of polymers like polycarbonates or polyethers. The resulting polymers could have applications as high-performance plastics, adhesives, or coatings. pharmaguideline.com

Furthermore, the derivatization of the functional groups could lead to the development of novel photoactive materials. The aromatic rings and the carbonyl groups in the molecule could be part of a larger conjugated system, which could exhibit interesting photophysical properties. By attaching chromophores or other photoactive moieties, it may be possible to create materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or photodynamic therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.